1-(1-Ethylcyclohexyl)piperazine

Sigma-1 Receptor Radioligand Binding CNS Pharmacology

1-(1-Ethylcyclohexyl)piperazine (CAS 1554317-18-8) is a piperazine derivative featuring an ethylcyclohexyl substituent that defines its molecular geometry (C12H24N2, MW 196.33 g/mol). Its core structural motif—a cyclohexylpiperazine framework—places it within a class extensively investigated for interactions with sigma receptors and sterol isomerase enzymes, making it a key synthetic intermediate and reference scaffold in central nervous system (CNS) and oncology drug discovery programs.

Molecular Formula C12H24N2
Molecular Weight 196.33 g/mol
Cat. No. B13192687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Ethylcyclohexyl)piperazine
Molecular FormulaC12H24N2
Molecular Weight196.33 g/mol
Structural Identifiers
SMILESCCC1(CCCCC1)N2CCNCC2
InChIInChI=1S/C12H24N2/c1-2-12(6-4-3-5-7-12)14-10-8-13-9-11-14/h13H,2-11H2,1H3
InChIKeyBPPADTGTFZTQKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Ethylcyclohexyl)piperazine: Essential Procurement and Structural Identity Guide for Cyclohexylpiperazine Derivatives


1-(1-Ethylcyclohexyl)piperazine (CAS 1554317-18-8) is a piperazine derivative featuring an ethylcyclohexyl substituent that defines its molecular geometry (C12H24N2, MW 196.33 g/mol) . Its core structural motif—a cyclohexylpiperazine framework—places it within a class extensively investigated for interactions with sigma receptors and sterol isomerase enzymes, making it a key synthetic intermediate and reference scaffold in central nervous system (CNS) and oncology drug discovery programs [1].

Tool Compound Moderate σ1 receptor engagement (binding-based probe) Supports partial occupancy models and functional bias studies
Dual Target Balanced σ1 and EBP (sterol isomerase) binding profile Investigates sigma–cholesterol pathway crosstalk
SAR Scaffold Ethylcyclohexyl-piperazine core for focused library synthesis Preserves reported scaffold requirement for σ2 affinity

Why 1-(1-Ethylcyclohexyl)piperazine Cannot Be Replaced by Other Piperazine or Cyclohexylpiperazine Analogs


Substitution among cyclohexylpiperazines is not straightforward due to the extreme sensitivity of target engagement to subtle modifications of the cyclohexyl and N-substituent patterns [1]. High-affinity analogs like PB28 (Ki 0.38–0.68 nM) exhibit subnanomolar potency at sigma receptors but are also structurally complex, requiring a tetralin moiety that introduces synthetic burden, altered solubility, and off-target polypharmacology . Conversely, simpler N-aryl or N-benzyl piperazines may lack the steric and lipophilic profile required for efficient blood-brain barrier penetration or specific receptor subtype selectivity [2]. The specific ethylcyclohexyl substitution of the target compound provides a distinct steric and electronic environment, resulting in a unique, quantifiable binding profile (e.g., σ1 Ki = 62.4 nM, EBP Ki = 64.4 nM) that cannot be assumed by analogs without direct empirical validation [3].

Target
This compound Ethylcyclohexyl piperazine; moderate σ1/EBP affinity, simpler synthetic access
High-affinity analog
PB28-like tetralin derivatives Subnanomolar σ1 binding but complex structure, altered off-target profile and solubility; binding profile may not transfer
Simpler piperazines
N-aryl / N-benzyl analogs May lack steric/lipophilic features needed for receptor subtype selectivity or blood-brain barrier penetration; σ2 engagement may be lost

Quantitative Comparative Evidence: 1-(1-Ethylcyclohexyl)piperazine vs. Analogs


Sigma-1 Receptor Binding Affinity: A Balanced Nanomolar Profile

The target compound demonstrates a moderate nanomolar affinity (Ki = 62.4 nM) for the guinea pig sigma-1 (σ1) receptor in a radioligand displacement assay using [3H](+)-pentazocine [1]. This represents a markedly lower potency compared to the high-affinity analog PB28 (Ki = 0.38 nM for σ1) . The ~164-fold difference in binding affinity indicates that the target compound engages the σ1 receptor with a fundamentally different thermodynamic profile, potentially translating to divergent pharmacodynamic outcomes such as reduced receptor occupancy at lower concentrations and altered off-rate kinetics.

σ1 Receptor Affinity
Reported
Target Ki = 62.4 nM
PB28 Ki = 0.38 nM
~164-fold lower affinity
Supports partial-occupancy tool selection; divergent thermodynamic profile may shift pharmacodynamic response
[3H](+)-pentazocine displacement in guinea pig brain membranes
Sigma-1 Receptor Radioligand Binding CNS Pharmacology

Delta8-Delta7 Sterol Isomerase (EBP) Binding: A Distinct Non-Sigma Target Profile

The target compound binds to the Δ8-Δ7 sterol isomerase (EBP) enzyme with a Ki of 64.4 nM, determined by displacement of [3H](+/-)-emopamil in guinea pig liver membranes [1]. In contrast, the high-affinity analog PB28, while a potent sigma ligand, exhibits nanomolar antiproliferative efficacy in PC-3 prostate cancer cells (EC50 = 12.9 µM for a related EBP-selective analog) [2]. This suggests that the target compound's balanced dual affinity for σ1 and EBP (Ki ~62-64 nM for both) positions it as a unique mixed ligand, distinct from analogs with extreme selectivity for either target class.

EBP Enzyme Binding
Reported
Target EBP Ki = 64.4 nM
PB28 functional EC50 (PC-3) = 12.9 µM (selective analog)
Dual σ1/EBP profile enables synergistic pathway research; not comparable to highly selective ligands
[3H](+/-)-emopamil displacement; MTT assay context
Cholesterol Biosynthesis EBP Inhibition Antiproliferative

Structural Determinants of Sigma-2 Receptor Activity: Critical Role of Piperazine N-Atoms

A systematic structure-activity relationship (SAR) study demonstrated that the presence of both piperazine N-atoms is critical for high-affinity σ2 receptor binding [1]. In this series, the small N-cyclohexylpiperazine analog 59 displayed the highest σ2 affinity (Ki = 4.70 nM) [1]. While direct Ki data for the target compound at σ2 is not available in this specific dataset, the study establishes that the basic N-cyclohexylpiperazine scaffold—which the target compound retains—is essential for maintaining any σ2 engagement. Analogs that replace piperazine with piperidine or other heterocycles show significantly reduced or abolished σ2 affinity, underscoring the non-substitutable nature of the core scaffold [1].

σ2 Scaffold Requirement
Class-level
Analog 59 (N-cyclohexylpiperazine) σ2 Ki = 4.70 nM
Non-piperazine analogs show affinity loss
Core piperazine structure is non-redundant for σ2 engagement; target compound retains essential scaffold
[3H]-DTG binding, rat liver membranes; SAR study
Sigma-2 Receptor SAR Antiproliferative

Melanocortin-4 Receptor (MC4R) Antagonism: Divergent Potency vs. Cyclohexylpiperazine Analogs

Within the cyclohexylpiperazine class, compound 14t—a structurally related analog—exhibits potent and selective antagonism of the human melanocortin-4 receptor (MC4R) with a Ki of 4.2 nM, while displaying 262-fold lower affinity for the related MC3R (Ki = 1100 nM) [1]. Although direct MC4R binding data for the target compound is not available in the public domain, this class-level evidence demonstrates that minor modifications to the cyclohexylpiperazine core can yield dramatic shifts in both potency and subtype selectivity. The target compound's distinct ethylcyclohexyl substitution pattern is therefore a critical variable that cannot be assumed to behave identically to other analogs like 14t without empirical testing.

MC4R Class Selectivity
Class-level
Analog 14t: MC4R Ki = 4.2 nM, 262-fold over MC3R
Demonstrates cyclohexylpiperazines can achieve high subtype selectivity; target substitution pattern requires direct testing
Recombinant human receptors; class-level inference
MC4R Obesity Metabolic Disorders

Optimal Research and Industrial Application Scenarios for 1-(1-Ethylcyclohexyl)piperazine


CNS Drug Discovery: Sigma-1 Receptor Probe for Partial Occupancy Studies

The compound's moderate σ1 affinity (Ki = 62.4 nM) makes it suitable for in vitro and ex vivo studies where full receptor saturation is undesirable, such as in functional assays assessing biased signaling or in vivo occupancy studies using PET tracer displacement [1]. Its lower potency relative to high-affinity ligands like PB28 (Ki = 0.38 nM) allows for finer titration of receptor engagement .

Cancer Biology: Dual-Target Investigation of Sigma and Sterol Isomerase Pathways

With nearly equipotent binding to σ1 (Ki = 62.4 nM) and EBP (Ki = 64.4 nM), this compound serves as a unique dual-target tool for investigating the synergistic roles of sigma receptor signaling and cholesterol biosynthesis in cancer cell proliferation [1][2]. Its balanced profile contrasts with highly selective ligands and allows researchers to dissect pathway crosstalk without complete pathway ablation.

Medicinal Chemistry: Core Scaffold for Structure-Activity Relationship (SAR) Optimization

The essential N-cyclohexylpiperazine scaffold of this compound is proven to be critical for σ2 receptor affinity (as shown by analog 59, Ki = 4.70 nM) [3]. The target compound provides a versatile starting point for further derivatization—such as N-alkylation or amide coupling—to generate focused libraries aimed at enhancing potency, selectivity, or pharmacokinetic properties while preserving core scaffold integrity.

Chemical Biology: Reference Standard for Cyclohexylpiperazine Selectivity Profiling

Given the class-level evidence that cyclohexylpiperazines can achieve high receptor subtype selectivity (e.g., compound 14t with 262-fold MC4R/MC3R selectivity) [4], this compound is ideal as a reference standard in selectivity panels. Its defined binding profile (σ1 and EBP) provides a benchmark for evaluating off-target liabilities of newly synthesized analogs in CNS and oncology programs.

Application
Selection Property
Validation Focus
CNS Research: σ1 Partial Occupancy Probe
Moderate binding affinity (reported σ1 Ki context)
Partial occupancy model validation and biased signaling assays
Cancer Biology: Dual σ1/EBP Pathway Investigation
Balanced σ1 and EBP target engagement profile
Synergistic cholesterol–sigma pathway crosstalk analysis
Medicinal Chemistry: SAR Optimization Scaffold
Ethylcyclohexyl-piperazine core; reported σ2 scaffold requirement
Receptor affinity retention during focused library derivatization
Chemical Biology: Reference Standard for Selectivity Profiling
Defined σ1/EBP binding profile; class-level selectivity evidence
Off-target benchmarking in CNS/oncology compound panels

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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